![molecular formula C23H13ClF3N3 B2592685 1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-32-5](/img/structure/B2592685.png)
1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The presence of the trifluoromethyl group can significantly influence the properties and reactivity of the molecule .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions. Quinoline synthesis often involves reactions such as Friedländer Synthesis, which involves the condensation of 2-aminobenzyl alcohol with a carbonyl compound . The trifluoromethyl group can be introduced into the molecule through trifluoromethylation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The trifluoromethyl group is known to have a significant electronegativity, which can influence the overall electronic structure of the molecule .Chemical Reactions Analysis
The compound can undergo various types of chemical reactions due to the presence of reactive functional groups. For example, the trifluoromethyl group can participate in various types of organic reactions that introduce a trifluoromethyl group into an organic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the trifluoromethyl group can significantly influence the properties of the molecule, including its acidity, reactivity, and solubility .Scientific Research Applications
- Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have explored their inhibitory effects on cancer cell growth and metastasis .
- Quinoxalines exhibit antimicrobial properties against bacteria, fungi, and parasites. These compounds have been studied for their potential in combating infections .
- Some quinoxaline derivatives demonstrate anti-convulsant effects. These compounds may modulate neuronal excitability and reduce seizure activity .
- Quinoxalines have been explored as potential anti-tuberculosis agents. Researchers aim to develop novel drugs to combat drug-resistant strains .
- Investigations into quinoxaline derivatives have revealed anti-malarial properties. These compounds may target Plasmodium parasites .
- Quinoxalines have been evaluated for their efficacy against Leishmania parasites, which cause leishmaniasis .
- Researchers have studied quinoxaline derivatives as potential anti-HIV agents. These compounds may inhibit viral replication or entry .
- Quinoxalines exhibit anti-inflammatory effects. Their mechanisms involve modulation of inflammatory pathways and cytokine production .
Anti-Cancer & Anti-Proliferative Activity
Anti-Microbial Activity
Anti-Convulsant Activity
Anti-Tuberculosis Activity
Anti-Malarial Activity
Anti-Leishmanial Activity
Anti-HIV Activity
Anti-Inflammatory Activity
Mechanism of Action
Target of action
The compound “1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a heterocyclic compound, which are known to bind to a variety of enzymes and receptors in the biological system .
Biochemical pathways
Compounds with a trifluoromethyl group are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .
Pharmacokinetics
The trifluoromethyl group is a functional group that has the formula -cf3, which might influence the compound’s pharmacokinetic properties .
Result of action
Triazole compounds, which are similar to this compound, are known to have a wide range of pharmacological potentials .
Action environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF3N3/c24-16-7-4-8-17(12-16)30-22-18-10-9-15(23(25,26)27)11-20(18)28-13-19(22)21(29-30)14-5-2-1-3-6-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDCLJTWSRRUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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